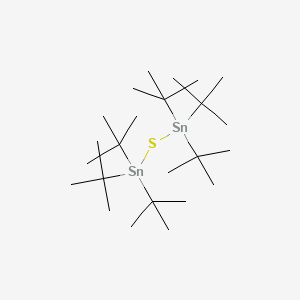
Hexa-tert-butyldistannathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexa-tert-butyldistannathiane is a unique organotin compound characterized by the presence of six tert-butyl groups attached to a distannathiane core. This compound is of significant interest in the field of organometallic chemistry due to its distinctive structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Hexa-tert-butyldistannathiane can be synthesized through the reaction of tin(IV) chloride with tert-butyl lithium in the presence of a sulfur source. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of tert-butyl lithium: This is achieved by reacting tert-butyl chloride with lithium metal in a suitable solvent like hexane.
Reaction with tin(IV) chloride: The prepared tert-butyl lithium is then reacted with tin(IV) chloride to form the intermediate tert-butyl tin compounds.
Introduction of sulfur: Finally, a sulfur source such as elemental sulfur or a sulfur-containing reagent is introduced to form this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production methods are less common due to the specialized conditions required. scaling up the laboratory procedures with appropriate safety and environmental controls can achieve industrial production.
化学反応の分析
Types of Reactions
Hexa-tert-butyldistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry.
科学的研究の応用
Hexa-tert-butyldistannathiane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of advanced materials and as a stabilizer in certain industrial processes.
作用機序
The mechanism by which Hexa-tert-butyldistannathiane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:
Enzyme inhibition: this compound can inhibit specific enzymes, affecting metabolic processes.
Receptor binding: The compound can bind to cellular receptors, altering signal transduction pathways.
類似化合物との比較
Hexa-tert-butyldistannathiane can be compared with other similar compounds such as Hexa-tert-butoxyditungsten(III) and Hexa-peri-hexabenzocoronene. These compounds share some structural similarities but differ in their chemical properties and applications. For instance:
Hexa-tert-butoxyditungsten(III): This compound is a coordination complex of tungsten(III) and is used as a precursor to organotungsten derivatives.
Hexa-peri-hexabenzocoronene: This compound is a nanographene derivative used in materials science and optoelectronics.
This compound stands out due to its unique tin-sulfur core and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
112164-30-4 |
|---|---|
分子式 |
C24H54SSn2 |
分子量 |
612.2 g/mol |
IUPAC名 |
tritert-butyl(tritert-butylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C4H9.S.2Sn/c6*1-4(2)3;;;/h6*1-3H3;;; |
InChIキー |
HDIVSTPPQHZDGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)S[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
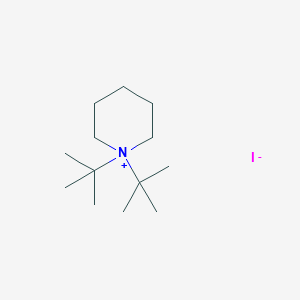
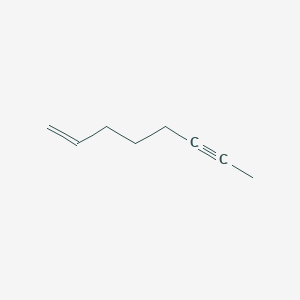
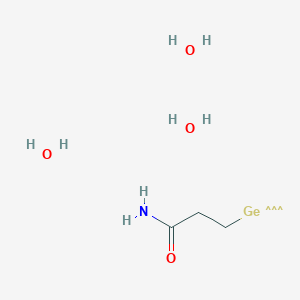
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

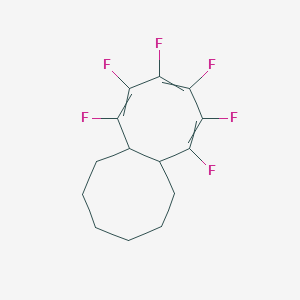
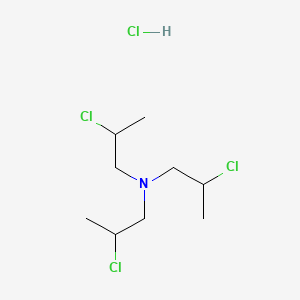
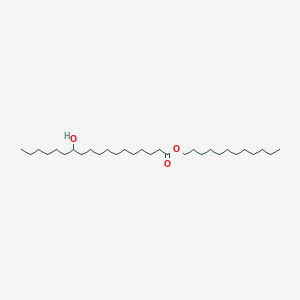
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
